N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimido[5,4-b]indole core, which is known for its biological activity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-7-6-10-21(17(16)2)28-23(32)15-35-27-30-24-20-8-4-5-9-22(20)29-25(24)26(33)31(27)18-11-13-19(34-3)14-12-18/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPHJYGFADZHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 2,3-dimethylphenyl and 4-methoxyphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimido[5,4-b]indole core is particularly noteworthy for its potential biological activity, setting it apart from other similar compounds.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS Number: 866897-01-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SAR), case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 485.6 g/mol. The structure includes a pyrimidine core linked to a thioacetamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O4S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 866897-01-0 |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrimidine rings have shown promising results against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been noted in several studies.
- Case Study : A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly affected their IC50 values against cancer cell lines. For example, compounds with dimethyl substitutions showed improved activity compared to their unsubstituted counterparts .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, indicating a complex mechanism of action that warrants further investigation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar thiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : A recent study assessed the antibacterial activity of thiazole derivatives against various pathogens, revealing minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents .
- Structure-Activity Relationship : The SAR analysis indicates that substituents on the phenyl ring are critical for enhancing antibacterial activity. Electron-withdrawing groups have been linked to increased potency against bacterial strains .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound showed promising results in MTT assays against various cancer cell lines with IC50 values comparable to standard chemotherapeutics.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound:
- Clinical Trials : Future clinical trials could provide insights into its efficacy and safety profile in humans.
- Mechanistic Studies : Detailed mechanistic studies are essential to elucidate how this compound interacts at the molecular level with target proteins involved in cancer and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
